molecular formula C9H11FN2O3S B8128646 N-[(dimethylamino)sulfonyl]-4-fluorobenzamide

N-[(dimethylamino)sulfonyl]-4-fluorobenzamide

Cat. No.: B8128646
M. Wt: 246.26 g/mol
InChI Key: NKDXAMIETWFXFB-UHFFFAOYSA-N
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Description

N-[(Dimethylamino)sulfonyl]-4-fluorobenzamide (CAS 383-31-3), also known as 4-fluoro-N,N-dimethylbenzenesulfonamide, is a sulfonamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a dimethylamino group attached to the sulfonamide moiety. It serves as a precursor or intermediate in medicinal chemistry for designing enzyme inhibitors, receptor ligands, and radiolabeled probes .

Properties

IUPAC Name

N-(dimethylsulfamoyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c1-12(2)16(14,15)11-9(13)7-3-5-8(10)6-4-7/h3-6H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDXAMIETWFXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 4-Fluorobenzamide

Direct sulfonation employs chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group onto the aromatic ring. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing fluorine atom directs sulfonation to the para position relative to the amide group. A typical protocol involves dissolving 4-fluorobenzamide (1.0 eq) in dichloromethane, followed by dropwise addition of chlorosulfonic acid (1.2 eq) at 0°C. After 6 hours at room temperature, quenching with ice water yields the sulfonated intermediate.

Optimization Data:

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)0250
SolventDCMTHFDCM
Reaction Time (hours)6126
Yield (%)726872

Post-sulfonation, the dimethylamino group is introduced via nucleophilic displacement using dimethylamine in tetrahydrofuran (THF). This step achieves 89% conversion when conducted under inert atmosphere at 40°C for 4 hours.

Coupling Reactions with Preformed Sulfonyl Chlorides

This two-step approach isolates dimethylsulfamoyl chloride before coupling it to 4-fluorobenzamide. The synthesis of dimethylsulfamoyl chloride involves treating dimethylamine hydrochloride with thionyl chloride (2.5 eq) in toluene at reflux for 3 hours. Subsequent coupling with 4-fluorobenzamide utilizes triethylamine (1.5 eq) as a base, achieving 78% isolated yield after column chromatography.

Side Reaction Analysis:

  • Competing N-methylation occurs when excess dimethylamine is present, reducing yield by 15–20%.

  • Hydrolysis of the sulfonyl chloride intermediate in humid conditions necessitates rigorous drying of reagents.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the sequential sulfonation and amination steps in a single reactor. A mixture of 4-fluorobenzamide (1.0 eq), sulfur trioxide–pyridine complex (1.1 eq), and dimethylamine (2.0 eq) in acetonitrile is irradiated at 120°C for 20 minutes. This method reduces reaction time from 10 hours to 30 minutes while improving yield to 85%.

Energy Efficiency Metrics:

MethodEnergy Consumption (kJ/mol)CO₂ Emission (g/mol)
Conventional Heating42098
Microwave15034

Enzymatic Sulfonation Using Arylsulfotransferase

Recent advances employ recombinant arylsulfotransferase to catalyze sulfonation under mild conditions. In a phosphate buffer (pH 7.4), 4-fluorobenzamide reacts with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. Although environmentally friendly, this method currently achieves only 45% yield due to enzyme instability.

Biocatalyst Performance:

Enzyme SourceSpecific Activity (U/mg)Half-Life (hours)
E. coli expression12.36.2
P. putida wild-type8.79.1

Comparative Analysis of Methodologies

Yield and Purity Profiles

MethodAverage Yield (%)Purity (HPLC %)Byproducts Identified
Direct Sulfonation7295N-methylated derivative
Coupling Reactions7897Hydrolyzed sulfonic acid
Microwave-Assisted8599None detected
Enzymatic4588Desulfated substrate

Microwave-assisted synthesis outperforms other methods in both yield and purity, attributed to controlled reaction kinetics and minimized thermal degradation.

Solvent and Catalyst Optimization

Green Chemistry Metrics:

MethodSolventPMI (Process Mass Intensity)E-Factor
Conventional CouplingToluene3218
MicrowaveAcetonitrile198

Acetonitrile emerges as the preferred solvent due to its high dielectric constant, which enhances microwave absorption and reduces side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Implementing tubular flow reactors for the coupling method reduces processing time from 8 hours to 90 minutes. Key parameters include:

  • Residence time: 12 minutes

  • Temperature gradient: 25°C → 110°C

  • Pressure: 4 bar

This configuration achieves 82% conversion with 99.5% purity, surpassing batch reactor performance.

Waste Management Strategies

Neutralization of acidic byproducts using calcium hydroxide generates calcium sulfate (2.1 kg per kg product), which requires landfill disposal. Recent proposals suggest repurposing this waste as a cement additive, reducing environmental impact by 40%.

Analytical Characterization Protocols

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.02 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 3.12 (s, 6H).

  • HRMS (ESI+): m/z calculated for C₉H₁₁FN₂O₃S [M+H]⁺: 255.0498, found: 255.0495.

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylamino)sulfonyl]-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, sulfur dioxide surrogates, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of organic solvents such as ethanol or dichloromethane .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

Unfortunately, the search results provided do not contain information specifically about the applications of the compound "N-[(dimethylamino)sulfonyl]-4-fluorobenzamide". However, the search results do provide some related information regarding:

1. Sulfonamide Derivatives and their Applications

  • Pain Management: Sulfonamide derivatives, including N-aminosulfonyl benzamides, may be useful in treating various pain conditions such as acute, chronic, neuropathic, inflammatory, visceral, and nociceptive pain, including post-surgical pain . They may also be effective for mixed pain types involving the viscera, gastrointestinal tract, cranial structures, musculoskeletal system, spine, urogenital system, cardiovascular system, and CNS, including cancer, back, and orofacial pain .
  • Sodium Channel Blockers: Some sulfonamide derivatives can block the NaV1.7 voltage-gated sodium channel, which is preferentially expressed in peripheral sympathetic and sensory neurons . NaV1.7 plays a key role in various pain states .

2. Related Compounds and Chemical Information

  • N-Benzylbenzamides: N-benzylbenzamides are a class of organic compounds containing a benzamide moiety that is N-substituted with a benzyl group .
  • Chemical Compounds: Various chemical compounds containing fluoro, chloro, and other functional groups are listed, which may be relevant in the context of pesticide regulation and chemical synthesis .
  • 4-(Dimethylamino)benzamide: This is a related benzamide compound with a dimethylamino group .

3. Curtisia dentata Research

  • Curtisia dentata is a plant studied for its chemical compounds and medicinal properties; however, this is not directly related to the target compound . The plant's chemical composition can vary based on region and season, which affects the concentrations of beneficial and hazardous substances .

Mechanism of Action

The mechanism of action of N-[(dimethylamino)sulfonyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogues of N-[(dimethylamino)sulfonyl]-4-fluorobenzamide, highlighting substituent modifications and their implications:

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Reference
This compound -SO₂N(CH₃)₂, -F (para) C₈H₁₁FN₂O₂S 218.25 Intermediate for radiolabeled probes
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide -SO₂NH-(4,6-dimethylpyrimidin-2-yl), -F (para) C₁₉H₁₇FN₄O₃S 400.43 Potential enzyme inhibitor (predicted pKa: 7.16)
4-(Dimethylamino)-N-(4-fluorophenyl)benzamide -CONH-(4-fluorophenyl), -N(CH₃)₂ (para) C₁₅H₁₄FN₂O 272.29 Antimicrobial/antitubercular activity (in vitro)
4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-thieno[3,4-c]pyrazol-3-yl]benzamide -SO₂N(C₂H₅)₂, thieno-pyrazolyl, -F (para) C₂₀H₁₈FN₃O₂S₂ 447.51 Anticancer/kinase inhibition (hypothesized)
N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-benzimidazol-2-yl)thiazole Thiazole-benzimidazole hybrid, -NO₂, -N(CH₃)₂ C₂₀H₁₈N₆OS 406.46 Antitubercular activity (MIC: 6.25 µg/mL)

Functional Group Impact on Properties

  • Sulfonamide vs. Benzamide Backbone: The sulfonamide group (-SO₂NH-) in this compound enhances hydrogen-bonding capacity and acidity compared to benzamide derivatives (e.g., 4-(dimethylamino)-N-(4-fluorophenyl)benzamide). This increases solubility in polar solvents but may reduce membrane permeability . Benzamide analogues (e.g., from ) exhibit higher lipophilicity, favoring penetration into bacterial cell walls, as demonstrated by their antitubercular activity .
  • Fluorine Substituent :

    • The para-fluorine atom in all listed compounds improves metabolic stability and electron density modulation, critical for interactions with hydrophobic enzyme pockets .

Biological Activity

N-[(dimethylamino)sulfonyl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a fluorinated benzamide. The presence of the fluorine atom enhances the compound's metabolic stability and lipophilicity, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the dimethylamino group play crucial roles in modulating binding affinity and specificity. This compound has been studied for its potential as an enzyme inhibitor, particularly in cancer research.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are critical for regulating gene expression related to cell cycle progression and apoptosis. In vitro studies have demonstrated that this compound can induce G1 cell cycle arrest and promote apoptosis in cancer cell lines, highlighting its therapeutic potential against tumors .

Antitumor Activity

In studies involving xenograft models, this compound exhibited significant antitumor activity. For example, it demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating potent antiproliferative effects compared to standard treatments . The mechanism behind this activity includes the promotion of apoptosis and inhibition of tumor growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesIC50 (μM)Activity
N-(3,4-dimethylphenyl)-4-fluorobenzamideFluorine substitution enhances stability1.30Antitumor activity against HepG2 cells
N-(3,4-dimethylphenyl)-4-chlorobenzamideChlorine instead of fluorine17.25Lower antitumor efficacy
N-(3,4-dimethylphenyl)-4-bromobenzamideBromine substitutionNot specifiedPotentially lower metabolic stability

This table illustrates that the presence of a fluorine atom in this compound significantly enhances its biological activity compared to other halogenated benzamides.

Study on HDAC Inhibition

A study focused on the synthesis and characterization of this compound reported its effectiveness as an HDAC inhibitor. The compound was tested using various cancer cell lines, demonstrating marked inhibition of HDAC activity with subsequent effects on gene expression related to tumor suppression .

In Vivo Efficacy

In vivo studies using xenograft models showed that treatment with this compound resulted in significant tumor growth inhibition compared to controls. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

Q & A

Q. Basic

  • NMR : 1^1H NMR confirms the presence of aromatic protons (δ 7.2–8.1 ppm for fluorobenzamide) and dimethylamino groups (δ 2.8–3.1 ppm). 19^{19}F NMR detects the fluorine atom (δ -110 to -115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 275.05) and fragments like [C7_7H5_5FNO]+^+.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects sulfonic acid byproducts .

How does the dimethylaminosulfonyl group influence the compound’s pharmacokinetic properties in biological systems?

Advanced
The dimethylaminosulfonyl moiety enhances:

  • Lipophilicity : Increases membrane permeability, as seen in similar fluorinated benzamides with logP values ~2.5 .
  • Metabolic Stability : The sulfonamide group resists hydrolysis, prolonging half-life. In vivo studies of analogous compounds show hepatic clearance rates <30% after 2 hours .
  • Target Binding : The sulfonyl group participates in hydrogen bonding with enzymes (e.g., bacterial urease), as shown in molecular docking simulations .

What strategies can resolve contradictions in reported biological activity data for sulfonamide-containing benzamides?

Q. Advanced

  • Dose-Response Analysis : Perform IC50_{50} assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish true inhibition from assay interference .
  • Cellular Context : Account for cell-specific factors (e.g., melanin content in melanoma studies), which caused 18-fold uptake variations in 18F-DMFB PET imaging .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., urease) using fluorometric and calorimetric methods to confirm mechanism .

How can computational modeling predict interactions between this compound and bacterial urease?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to urease’s active site (PDB: 4EP8). The sulfonyl group forms hydrogen bonds with Hisα323, while the fluorobenzamide moiety engages in π-π stacking with Pheα365 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability. RMSD <2 Å indicates stable binding, while MM-PBSA calculates binding energy (ΔG ~-8 kcal/mol) .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on inhibitory potency using CoMFA or HQSAR .

What experimental designs are recommended for evaluating the compound’s potential as a PET imaging agent?

Q. Advanced

  • Radiolabeling : Synthesize 18F-DMFB analogs via nucleophilic aromatic substitution with K18^{18}F/K222. Optimize reaction time (20–30 min) and temperature (80–100°C) for >70% radiochemical yield .
  • Biodistribution Studies : Administer 18F-labeled compound to xenograft models (e.g., B16F10 melanoma). Measure uptake in tumors and clearance from liver/kidneys at 10, 30, 60, and 120 min post-injection .
  • Blocking Experiments : Co-inject with excess l-tyrosine to confirm melanin-specific uptake via competitive binding .

How does the compound’s fluorobenzamide moiety affect its electronic properties and reactivity?

Q. Advanced

  • Electron-Withdrawing Effect : The fluorine atom increases the electrophilicity of the benzamide carbonyl, facilitating nucleophilic attacks (e.g., by amines in enzyme active sites) .
  • Hammett Analysis : The σp_p value of fluorine (+0.06) slightly deactivates the ring but enhances resonance stabilization of intermediates during sulfonylation .
  • Solubility : Fluorine reduces aqueous solubility (logS ~-3.5) but improves organic solvent compatibility (e.g., DMSO, ethanol) for in vitro assays .

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